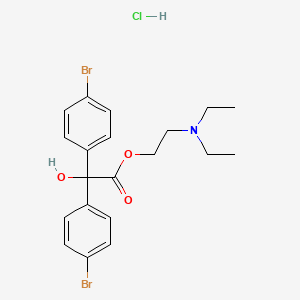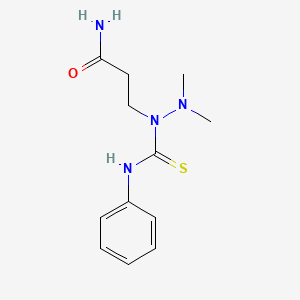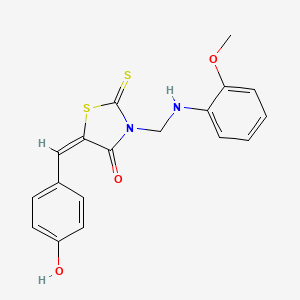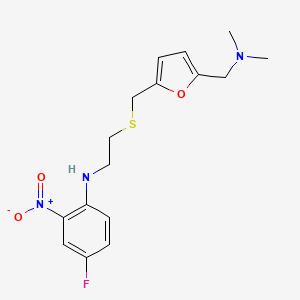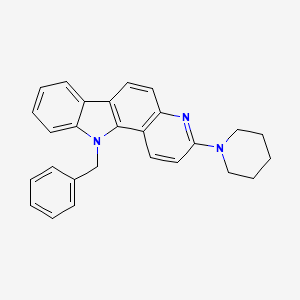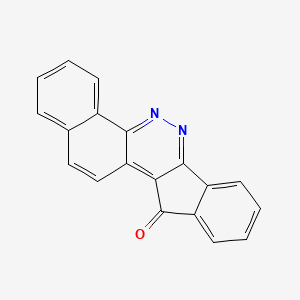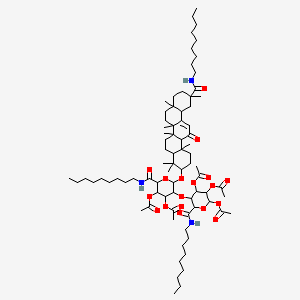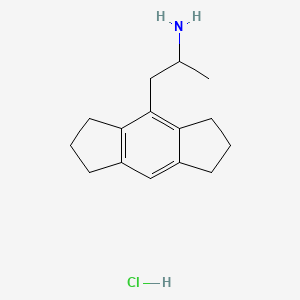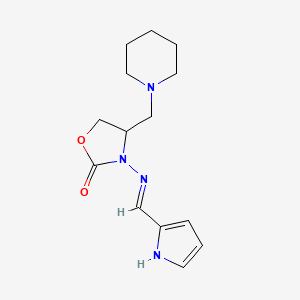
3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone is a complex organic compound that features a unique combination of pyrrole, piperidine, and oxazolidone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone typically involves multi-step organic reactions. One common method includes the condensation of pyrrole-2-carbaldehyde with piperidine and subsequent cyclization with oxazolidone under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrrole or piperidine derivatives.
Applications De Recherche Scientifique
3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Pyrrol-2-ylmethyl)-4-(piperidinomethyl)-2-oxazolidone
- 3-(Pyrrol-2-ylmethyleneamino)-4-(morpholinomethyl)-2-oxazolidone
Uniqueness
3-(Pyrrol-2-ylmethyleneamino)-4-(piperidinomethyl)-2-oxazolidone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
126268-13-1 |
|---|---|
Formule moléculaire |
C14H20N4O2 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
4-(piperidin-1-ylmethyl)-3-[(E)-1H-pyrrol-2-ylmethylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H20N4O2/c19-14-18(16-9-12-5-4-6-15-12)13(11-20-14)10-17-7-2-1-3-8-17/h4-6,9,13,15H,1-3,7-8,10-11H2/b16-9+ |
Clé InChI |
XJXAYVLPUFXYEA-CXUHLZMHSA-N |
SMILES isomérique |
C1CCN(CC1)CC2COC(=O)N2/N=C/C3=CC=CN3 |
SMILES canonique |
C1CCN(CC1)CC2COC(=O)N2N=CC3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


